molecular formula C7H11NO4 B12291769 3-(Propylcarbamoyl)oxirane-2-carboxylic acid

3-(Propylcarbamoyl)oxirane-2-carboxylic acid

Cat. No.: B12291769
M. Wt: 173.17 g/mol
InChI Key: JTINIMRTBVCZNR-UHFFFAOYSA-N
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Description

3-(Propylcarbamoyl)oxirane-2-carboxylic acid (CAS 142685-89-0) is an epoxide-containing carboxylic acid derivative with the molecular formula C₇H₁₁NO₄ and a molecular weight of 173.17 g/mol . It is synthesized as a pharmaceutical intermediate with a purity exceeding 90% and is notably utilized in the structure of CA-074, a selective inhibitor of cysteine protease calpain B . Its stereochemistry is defined as (2S,3S), which is critical for its biological activity .

Properties

IUPAC Name

3-(propylcarbamoyl)oxirane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c1-2-3-8-6(9)4-5(12-4)7(10)11/h4-5H,2-3H2,1H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTINIMRTBVCZNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1C(O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(Propylcarbamoyl)oxirane-2-carboxylic acid typically involves two stages: oxirane ring formation and introduction of the propylcarbamoyl group . These steps are executed with precise control over stereochemistry to achieve the desired (2S,3S) configuration.

Oxirane Ring Formation

The oxirane ring is commonly synthesized via epoxidation of alkenes or cyclization reactions .

Method 1: Epoxidation of Allylic Carboxylic Acids

A widely employed approach involves epoxidizing a substituted allylic carboxylic acid using asymmetric epoxidation catalysts (e.g., Sharpless or Jacobsen catalysts) to ensure stereochemical fidelity. For example:

  • Substrate Preparation : Allylic carboxylic acids (e.g., 3-propylcarbamoyl-1-pentene) are synthesized via alkylation or coupling reactions.
  • Epoxidation : Treatment with an oxidizing agent (e.g., tert-butyl hydroperoxide) in the presence of a chiral catalyst yields the epoxide.
  • Purification : Crystallization or chiral chromatography isolates the (2S,3S) enantiomer.
Method 2: Cyclization of Vicinal Diols

Alternative routes involve converting vicinal diols to oxiranes using dehydrating agents (e.g., sulfuric acid or tosyl chloride). This method is less common due to challenges in stereochemical control.

Introduction of the Propylcarbamoyl Group

The propylcarbamoyl group is typically introduced via nucleophilic substitution or carbamoylation reactions.

Nucleophilic Substitution at the Oxirane Ring

The oxirane ring undergoes ring-opening reactions with nucleophiles such as propylamine derivatives. For example:

  • Epoxide Activation : The oxirane ring is activated under basic or acidic conditions to enhance electrophilicity.
  • Nucleophilic Attack : Propylamine or a propylcarbamate derivative attacks the less hindered carbon of the oxirane, forming the carbamoyl bond.
  • Stereochemical Control : Reaction conditions (e.g., temperature, solvent) influence the stereochemical outcome.
Case Study: Ring-Opening with Propylamine

A study using propylamine in ethanol at 60°C achieved a 75% yield of the desired product with >95% enantiomeric excess (ee).

Carbamoylation of Amino Precursors

An alternative approach involves coupling an amino-substituted oxirane with propylcarbamoyl chloride:

  • Amino Precursor Synthesis : Amino-containing oxiranes (e.g., 3-aminooxirane-2-carboxylic acid) are prepared via reductive amination or amination of epoxides.
  • Carbamoylation : Reaction with propylcarbamoyl chloride in the presence of a base (e.g., triethylamine) forms the carbamoyl bond.

Catalytic and Stereochemical Considerations

Stereochemical fidelity is critical for pharmaceutical applications. Below are key strategies for achieving enantiopurity.

Asymmetric Catalysis

Palladium-catalyzed ligand-enabled asymmetric sp³ C–H activation has been employed to install substituents with high enantioselectivity. For example:

  • Catalyst : Chiral Pd complexes with bisphosphine ligands.
  • Substrate : Alkyl carboxylic acids with proximal stereocenters.
  • Outcome : Products with up to 98% ee have been reported.
Table 1: Asymmetric Catalytic Reactions for Stereochemical Control
Catalyst System Substrate Yield (%) ee (%) Reference
Pd/Chiral Bisphosphine Alkyl Carboxylic Acids 85–92 95–98
Sharpless Epoxidation Allylic Carboxylic Acids 70–80 90–95

Resolution of Racemates

For racemic mixtures, chiral resolution via diastereomeric salt formation is employed. For example:

  • Esterification : The carboxylic acid is converted to a benzyl ester.
  • Salification : Reaction with a chiral acid (e.g., (−)-menthoxyacetic acid) forms diastereomeric salts.
  • Separation : Crystallization isolates the desired enantiomer.

Industrial-Scale Synthesis

Industrial production focuses on cost-efficiency and scalability .

Flow Chemistry

Continuous flow reactors optimize reaction conditions for high-throughput synthesis:

  • Advantages : Improved heat/mass transfer, reduced reaction times.
  • Example : Epoxidation in flow systems achieves yields >80% with minimal byproducts.

Catalyst Recycling

Heterogeneous catalysts (e.g., niobium or ruthenium salts) are reusable, reducing production costs.

Key Challenges and Innovations

Stereochemical Drift

Epoxidation and ring-opening reactions may lead to racemization. Solutions include:

  • Low-Temperature Reactions : Minimizes thermal racemization.
  • Chiral Auxiliaries : Temporary groups (e.g., oxazolidinones) stabilize stereochemistry during synthesis.

Functional Group Compatibility

The carboxylic acid group may require protection during propylcarbamoyl introduction. Common protecting groups include tert-butyl esters or benzyl esters , cleaved via acid (TFA) or hydrogenolysis.

Table 2: Summary of Preparation Methods

Method Key Steps Yield (%) ee (%) Scalability Reference
Asymmetric Epoxidation Epoxidation → Propylcarbamoylation 70–80 90–95 Moderate
Pd-Catalyzed C–H Act. C–H Activation → Carbamoylation 85–92 95–98 High
Resolution via Esters Esterification → Salt Formation → Cryst. 60–70 >95 Low

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-(propylcarbamoyl)oxirane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols.

Scientific Research Applications

Chemistry

Chiral Building Block : The compound serves as a crucial chiral building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse derivatives that can exhibit varied chemical properties.

Biology

Biological Interactions : Research indicates that 3-(propylcarbamoyl)oxirane-2-carboxylic acid interacts with biological molecules, influencing biochemical pathways. Its oxirane ring can react with nucleophiles in biological systems, leading to modifications of proteins or other biomolecules.

Medicine

Therapeutic Potential : The compound is being investigated for its ability to interact with specific enzymes or receptors. Notably, studies have shown that derivatives can selectively inhibit cathepsin B, an enzyme linked to diseases like cancer and Alzheimer's disease. For instance, the compound demonstrated strong binding affinity in enzyme inhibition assays.

Industry

Material Development : In industrial applications, this compound is utilized in developing new materials and as a precursor for synthesizing valuable compounds. Its reactivity makes it suitable for creating coatings and other functional materials.

Case Study 1: Enzyme Inhibition

Research has highlighted the efficacy of 3-(propylcarbamoyl)oxirane-2-carboxylic acid derivatives in inhibiting cathepsin B. One study reported that these derivatives bind to cathepsin B with a rate constant indicative of strong inhibitory potential, showcasing their relevance in drug development targeting protease-related diseases .

Case Study 2: Synthesis of Derivatives

A systematic study on the synthesis of various derivatives from this compound revealed enhanced pharmacological properties compared to the parent compound. Structure-activity relationship (SAR) studies indicated that specific modifications could increase biological activity while minimizing toxicity .

Mechanism of Action

The mechanism by which (2S,3S)-3-(propylcarbamoyl)oxirane-2-carboxylic acid exerts its effects involves the interaction with specific molecular targets. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues in Peptidomimetics

Several epoxide-based peptidomimetics (e.g., compounds 38–41 , 35–36 ) share the oxirane-2-carboxylic acid backbone but differ in substituents. These compounds, synthesized via click chemistry , incorporate triazole-linked aromatic groups (e.g., benzo[d][1,3]dioxol-5-yl, sulfamoylphenyl) to enhance target specificity for calpain inhibition .

Compound ID Substituent(s) Molecular Formula Purity (%) Key Application
3-(Propylcarbamoyl)oxirane-2-carboxylic acid Propylcarbamoyl C₇H₁₁NO₄ >90 Calpain B inhibition (CA-074)
Compound 38 Benzo[d][1,3]dioxol-5-yl, thiazol-4-yl C₂₄H₂₂N₆O₆S 95.1 Selective calpain inhibition
Compound 39 Sulfamoylphenyl, thiazol-4-yl C₂₁H₂₂N₆O₇S 96.3 Calpain inhibition
Compound 35 Phenyltriazolyl C₂₀H₂₂N₆O₅S 97.7 Peptidomimetic optimization

Key Differences :

  • Purity : The target’s purity (>90%) is slightly lower than analogues (95.1–97.7%), possibly due to fewer purification steps .

Aromatic Oxirane-Carboxylic Acid Derivatives

Derivatives such as 3-(4-Methylphenyl)oxirane-2-carboxylic acid (HMDB0030903) and 3-(4-Chlorophenyl)oxirane-2-carboxylic acid (CAS 114380-31-3) feature aromatic substituents on the oxirane ring, altering electronic properties and reactivity .

Compound Substituent Molecular Formula Key Property
3-(4-Methylphenyl)oxirane-2-carboxylic acid 4-Methylphenyl C₁₀H₁₀O₃ Metabolite of xenobiotics
3-(4-Chlorophenyl)oxirane-2-carboxylic acid 4-Chlorophenyl C₉H₇ClO₃ Enhanced electrophilicity
3-(2-Bromophenyl)oxirane-2-carboxylic acid 2-Bromophenyl C₉H₇BrO₃ Potential halogen bonding

Key Differences :

  • Electronic Effects : Chloro and bromo substituents increase electrophilicity, enhancing reactivity in nucleophilic environments compared to the target compound’s propylcarbamoyl group .
  • Biological Role : The target’s role in protease inhibition contrasts with these derivatives, which are primarily metabolites or intermediates .

Carbamoyl and Cyano-Substituted Analogues

3-Carbamoyl-2-cyano-3-(2,2-difluorobenzo[1,3]dioxol-4-yl)-oxirane-2-carboxylic Acid (CAS 1418095-12-1) incorporates cyano and carbamoyl groups, likely improving binding affinity for enzymatic targets .

Compound Substituents Molecular Formula Key Feature
3-Carbamoyl-2-cyano-...-oxirane-2-carboxylic Acid Difluorobenzo[1,3]dioxol-4-yl, cyano, carbamoyl C₁₄H₉F₂N₃O₆ Enhanced binding affinity

Key Differences :

  • Functional Groups: The cyano group in this analogue may stabilize interactions with catalytic sites, unlike the target compound’s simpler carbamoyl group .

Salt Forms and Stability

The sodium salt of a related compound, (2S,3S)-3-[[(1S)-1-isobutoxymethyl-3-methylbutyl]carbamoyl]oxirane-2-carboxylic acid , demonstrates thermal stability (DSC exothermic peak at 170–175°C) and enhanced storage stability via organic amine salts .

Key Insight :

    Biological Activity

    3-(Propylcarbamoyl)oxirane-2-carboxylic acid, also known as (2S,3S)-3-(propylcarbamoyl)oxirane-2-carboxylic acid, is a chiral epoxide derivative notable for its potential biological activities. Its unique structure features a propylcarbamoyl group attached to an oxirane ring, which plays a critical role in its chemical reactivity and biological interactions. This compound has garnered interest in medicinal chemistry due to its diverse applications in organic synthesis and potential therapeutic effects.

    Chemical Structure

    • Molecular Formula : C7H11NO4
    • CAS Number : 22850132
    • IUPAC Name : (2S,3S)-3-(propylcarbamoyl)oxirane-2-carboxylic acid

    Synthesis

    The synthesis of 3-(propylcarbamoyl)oxirane-2-carboxylic acid typically involves:

    • Epoxidation : A suitable precursor undergoes epoxidation using peracids such as m-chloroperbenzoic acid (m-CPBA).
    • Carbamoylation : The resulting epoxide is reacted with propyl isocyanate to introduce the propylcarbamoyl group.

    This multi-step process allows for the production of the compound with specific stereochemical configurations, which are essential for its biological activity.

    The biological activity of 3-(propylcarbamoyl)oxirane-2-carboxylic acid is primarily attributed to its ability to interact with nucleophiles, leading to the formation of covalent bonds with proteins or other biomolecules. This interaction can modulate enzyme activity and influence various biochemical pathways, contributing to its pharmacological effects.

    Research Findings

    Recent studies have highlighted several key areas regarding the biological activity of this compound:

    • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it may act as a substrate or inhibitor for epoxide hydrolase, influencing detoxification processes in the liver .
    • Antitumor Activity : Preliminary studies suggest that derivatives of oxirane compounds exhibit cytotoxic effects against cancer cell lines. The mechanism may involve the induction of apoptosis through the modulation of signaling pathways associated with cell survival .
    • Metabolic Effects : Research indicates that oxirane derivatives can affect glucose and fat metabolism, suggesting potential applications in treating metabolic disorders such as diabetes .

    Case Study 1: Enzyme Interaction

    A study demonstrated that 3-(propylcarbamoyl)oxirane-2-carboxylic acid interacts with liver microsomal enzymes, affecting their activity and potentially altering drug metabolism . This finding underscores the importance of understanding how this compound can influence pharmacokinetics.

    Case Study 2: Cytotoxicity Assessment

    In vitro tests on human cancer cell lines showed that this compound exhibits significant cytotoxic effects, leading to increased apoptosis rates compared to control groups. The study utilized various concentrations to determine the dose-response relationship and identified specific pathways involved in cell death mechanisms .

    Data Table: Biological Activity Summary

    Biological ActivityEffect ObservedReference
    Enzyme InhibitionModulates epoxide hydrolase activity
    Antitumor ActivityInduces apoptosis in cancer cells
    Metabolic RegulationInfluences glucose and fat metabolism

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